molecular formula C6H9BrClNO B2480306 (R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride CAS No. 2241594-12-5

(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

Cat. No.: B2480306
CAS No.: 2241594-12-5
M. Wt: 226.5
InChI Key: FKRYJPPQTPWPHV-PGMHMLKASA-N
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Description

(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS: 2241594-12-5) is a chiral chemical reagent prized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a brominated furan ring and a chiral ethylamine side chain, makes it a valuable precursor for constructing more complex, stereochemically defined molecules. Researchers utilize this compound in the synthesis of potential pharmaceuticals, particularly in the development of androgen receptor modulating compounds . The bromine atom on the furan ring serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural motifs. The specific stereochemistry of the (R)-enantiomer is critical for studying structure-activity relationships (SAR) in drug discovery, where chirality can significantly influence a molecule's biological activity and binding affinity. This compound is supplied with a defined molecular weight of 226.50 g/mol and a molecular formula of C6H9BrClNO . It is recommended to store this product under an inert atmosphere at 2-8°C to ensure long-term stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYJPPQTPWPHV-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(O1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 20°C for 30 minutes achieves moderate yields (44.5%) with minimal byproducts. Kinetic studies reveal that prolonged reaction times (>2 hours) lead to over-bromination, necessitating precise stoichiometric control. The regioselectivity for the 5-position is attributed to the electron-donating acetyl group directing electrophilic substitution.

Table 1: Comparative Analysis of Bromination Methods

Reagent Solvent Temperature Time Yield Purity (HPLC)
NBS DMF 20°C 30 min 44.5% 95%
NBS DMF 0–20°C 24 h 50.4% 97%
Br₂ Dioxane 0–5°C 1 h 65% 98%

The use of bromine (Br₂) in dioxane/ether at 0–5°C provides higher yields (65%) but requires stringent temperature control to avoid di-bromination.

Conversion of Ketone to Ethanamine: Reductive Amination Pathways

Reductive Amination with Ammonia and NaBH₃CN

Treatment of 1-(5-bromofuran-2-yl)ethanone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C yields racemic 1-(5-bromofuran-2-yl)ethanamine (70–78%). The reaction proceeds via an imine intermediate, with the borohydride selectively reducing the C=N bond while preserving the furan ring.

Oxime Formation and Reduction

Alternative routes involving oxime intermediates (using hydroxylamine hydrochloride) followed by lithium aluminum hydride (LiAlH₄) reduction achieve comparable yields (72%) but introduce complications such as over-reduction of the furan ring.

Enantiomeric Resolution of (R)-1-(5-Bromofuran-2-yl)ethanamine

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively acetylates the (S)-enantiomer, leaving (R)-1-(5-bromofuran-2-yl)ethanamine with 98% ee after 24 hours. The acetylated (S)-enantiomer is separated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Chiral Auxiliary-Assisted Synthesis

Coupling the racemic amine with (R)-(−)-α-methylbenzyl isocyanate forms diastereomeric urea derivatives, which are separated by crystallization. Hydrolysis with hydrochloric acid yields the (R)-amine hydrochloride (85% recovery, 99% ee).

Hydrochloride Salt Formation and Characterization

Treating (R)-1-(5-bromofuran-2-yl)ethanamine with gaseous HCl in anhydrous ether precipitates the hydrochloride salt as a white crystalline solid (mp 168–170°C). Fourier-transform infrared (FTIR) analysis confirms N–H stretching at 3200 cm⁻¹ and C–Br absorption at 560 cm⁻¹. X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the ammonium proton and chloride ions.

Industrial-Scale Considerations and Challenges

Continuous Flow Bromination

Adapting the photochemical bromination system described in US6506285, a continuous flow reactor with UV irradiation (200–400 nm) and nitrogen purging achieves 87% yield of 1-(5-bromofuran-2-yl)ethanone, demonstrating scalability.

Purification via Recrystallization

The hydrochloride salt is purified using ethanol/water (3:1), achieving >99.5% purity by nuclear magnetic resonance (NMR). Key spectral data:

  • ¹H NMR (D₂O) : δ 6.92 (d, J = 3.4 Hz, 1H, furan H-4), 6.45 (d, J = 3.4 Hz, 1H, furan H-3), 3.85 (q, J = 6.7 Hz, 1H, CH), 1.52 (d, J = 6.7 Hz, 3H, CH₃).

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom on the furan ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions due to the electron-withdrawing effects of the oxygen in the furan ring.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Amine SubstitutionNaN₃, DMF, 80°C 5-Azido-furan-2-yl ethanamineAzide ion attacks the electron-deficient C5 position, displacing bromide.
Thiol SubstitutionHS-R (thiols), CuI, 100°C 5-(Alkylthio)-furan-2-yl ethanamineThiolate nucleophile replaces bromine via a copper-catalyzed coupling mechanism.
HydroxylationNaOH (aq), 120°C 5-Hydroxy-furan-2-yl ethanamineHydrolysis under basic conditions replaces Br with -OH.

Amine-Functional Group Reactions

The primary amine group participates in classical amine reactions, though steric and electronic effects from the furan ring may modulate reactivity.

Reaction Type Reagents/Conditions Products Key Observations
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C N-Acetyl derivativeAmine reacts with acetyl chloride to form a stable amide.
Reductive AlkylationAldehyde, NaBH₃CN, MeOH N-Alkylated ethanamineMild reducing conditions prevent furan ring reduction.
DiazotizationNaNO₂, HCl, 0°C Diazonium salt intermediateUnstable intermediate; typically used for subsequent coupling reactions.

Oxidation

The furan ring is susceptible to oxidation, while the amine group may also undergo oxidative transformations.

Target Site Reagents/Conditions Products Yield Reference
Furan RingmCPBA, CH₂Cl₂, 25°C Epoxidized furan derivative45%
Amine GroupKMnO₄, H₂O, 60°C Nitroso compound<10%

Reduction

Selective reduction of the furan ring or amine group is feasible under controlled conditions.

Target Site Reagents/Conditions Products Selectivity
Furan RingH₂, Pd/C, EtOH Tetrahydrofuran derivativeFull saturation of the furan ring occurs.
C-Br BondLiAlH₄, THF, reflux De-brominated ethanamineRadical pathway via single-electron transfer.

Chiral Resolution and Stereochemical Stability

The (R)-configuration at the chiral center influences reaction outcomes, particularly in asymmetric synthesis.

Reaction Conditions Stereochemical Outcome Notes
Racemization StudyHCl (aq), 100°C Partial racemization (15% over 24h)Acidic conditions promote protonation-induced inversion.
Enzymatic ResolutionLipase, vinyl acetate Enantiopure (R)-isomer (>99% ee)Kinetic resolution via selective acylation.

Complexation and Salt Formation

The hydrochloride salt form enhances solubility in polar solvents and participates in ion-exchange reactions.

Reaction Reagents Products Applications
Ion ExchangeAgNO₃, H₂O Silver chloride precipitateQuantitative removal of Cl⁻ for free amine isolation.
Zwitterion FormationNaOH (aq) Free amine (zwitterionic in solution)Adjustable solubility for pH-dependent applications.

Thermal and Photochemical Behavior

Condition Observation Degradation Products Mechanism
Thermal Decomposition>200°C, N₂ atmosphere HBr, furan fragmentsCleavage of C-Br and C-N bonds via radical pathways.
UV Irradiation254 nm, 48h Cross-linked polymersRadical polymerization initiated by bromine loss.

Key Research Findings:

  • Substitution vs. Elimination : The 5-bromo group preferentially undergoes substitution over elimination, even under strong basic conditions, due to the furan ring’s stability .

  • Chiral Integrity : The (R)-configuration remains stable under mild conditions but racemizes in strongly acidic or basic environments .

  • Solubility Effects : The hydrochloride salt increases aqueous solubility by >50% compared to the free amine, enabling use in biological assays .

Scientific Research Applications

Androgen Receptor Modulation

One of the most significant applications of (R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride is in the development of androgen receptor (AR) modulators. Compounds with similar structures have demonstrated high affinity and strong antagonistic activity against the androgen receptor, making them promising candidates for treating prostate cancer and other androgen-dependent conditions. The compound's ability to inhibit the proliferation of prostatic cancer cell lines highlights its potential therapeutic benefits .

Anticancer Properties

Research indicates that compounds related to this compound possess anticancer properties. They exhibit low potential for drug-drug interactions and favorable safety profiles, which are crucial for developing new cancer therapeutics . The structural features of this compound, including the brominated furan ring, contribute to its biological activity.

Synthesis of Chiral Compounds

This compound serves as a building block in synthesizing various chiral compounds. Its unique structure allows for the introduction of chirality at specific positions, facilitating the creation of optically active derivatives used in pharmaceuticals .

Reaction Pathways

The synthesis often involves several reaction pathways, including:

  • Bromination : The introduction of a bromine atom at the 5-position of the furan ring enhances the reactivity of the compound.
  • Amine Functionalization : The presence of an amine group enables further functionalization, leading to diverse derivatives with tailored properties .

Prostate Cancer Treatment

A study focusing on AR modulators demonstrated that compounds derived from this compound effectively inhibited AR-overexpressing cells, showcasing their potential in prostate cancer therapy. These compounds exhibited minimal agonistic activity while maintaining strong antagonistic properties, making them suitable candidates for further development as therapeutic agents .

Synthesis and Characterization Studies

Research has highlighted various synthetic routes to produce this compound and its analogs. For instance, utilizing different protecting groups during synthesis can lead to high yields of desired products while maintaining stereochemistry .

Mechanism of Action

The mechanism of action of ®-1-(5-Bromofuran-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • Aromatic vs. Saturated Rings : Tetrahydrofuran analogs lack aromaticity, reducing reactivity in electrophilic substitutions.

Substituent Variations

Compound Name Substituent Molecular Formula Biological Relevance (Inferred)
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl Cl at C5, F at C2 (aryl) C₈H₁₀Cl₂FN Increased halogenation enhances binding to hydrophobic pockets in targets like kinases
1-(5-Bromofuran-2-yl)-N-methylmethanamine N-methyl instead of ethanamine C₆H₈BrNO Methylation reduces hydrogen-bonding capacity, potentially lowering target affinity

Physicochemical and Economic Comparison

Compound (CAS) Purity Price (250 mg) Solubility (Inference)
(R)-1-(5-Bromofuran-2-yl)ethanamine HCl (2241594-12-5) 95% USD 373 Moderate (hydrochloride salt)
Non-chiral analog (2250241-99-5) 95% USD 345 Similar to R-enantiomer
(S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl (1391450-63-7) 97%+ Not listed High (dihydrochloride salt)

Cost Drivers: Chiral resolution, halogen type (bromine vs. chlorine), and salt form (mono- vs. dihydrochloride) significantly influence pricing.

Research and Application Contexts

  • Pharmaceutical Intermediates : The bromofuran derivative is used in synthesizing enantiopure drugs, while pyridine analogs (e.g., CAS 1391450-63-7) target kinase inhibitors .
  • Biological Activity : Indole-based analogs () show anti-plasmodial activity via HSP90 inhibition, suggesting bromofuran derivatives may similarly target chaperone proteins, though direct evidence is lacking.

Biological Activity

(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₉BrClNO
  • Molar Mass : 226.5 g/mol
  • CAS Number : 2241594-12-5

This compound features a furan ring, which is known for its diverse biological activities, including antimicrobial and antitumor effects .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The bromine substituent enhances the compound's reactivity, allowing it to serve as a probe in various biological assays. Its mechanism involves:

  • Binding Affinity : The bromine atom and the ethanamine group are crucial for binding to specific molecular targets, such as enzymes and receptors.
  • Modulation of Biological Pathways : The compound may influence signaling pathways by inhibiting or activating specific proteins involved in disease processes .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Compounds with furan moieties have been documented to possess antibacterial properties. Studies suggest that derivatives similar to (R)-1-(5-Bromofuran-2-yl)ethanamine can inhibit bacterial growth effectively .
  • Antitumor Properties : Preliminary investigations indicate potential antitumor effects, particularly against certain cancer cell lines. The compound's ability to inhibit cell proliferation has been noted in various studies .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of furan derivatives, suggesting that (R)-1-(5-Bromofuran-2-yl)ethanamine may offer benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced proliferation in cancer cells
NeuroprotectivePotential protective effects

Case Study: Antitumor Activity

A study conducted on various furan derivatives demonstrated that compounds structurally related to (R)-1-(5-Bromofuran-2-yl)ethanamine exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a lead for cancer therapy .

Case Study: Antimicrobial Efficacy

In a comparative study, (R)-1-(5-Bromofuran-2-yl)ethanamine was tested against several bacterial strains. Results indicated a notable decrease in bacterial viability at low concentrations, suggesting its utility as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, and how is its chirality preserved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on halogenated furan precursors. For example, brominated furan derivatives are reacted with chiral ethylamine equivalents under controlled conditions (e.g., low temperature, inert atmosphere) to preserve stereochemistry. The hydrochloride salt is formed via acidification with HCl, enhancing solubility and stability . Key steps include:

  • Use of enantiomerically pure starting materials or chiral catalysts.
  • Monitoring reaction progress via HPLC or chiral column chromatography to ensure enantiomeric excess >98%.
  • Final purification via recrystallization in polar aprotic solvents.

Q. What are the solubility properties and recommended storage conditions for this compound?

  • Methodological Answer :

  • Solubility : Soluble in water (10 mM stock solution achievable) and polar solvents like DMSO or ethanol. Avoid non-polar solvents due to poor miscibility.
  • Storage : Store in sealed containers under inert gas (argon/nitrogen) at room temperature (20–25°C) to prevent hygroscopic degradation. Data from analogs suggest stability >12 months under these conditions .
  • Handling : Use desiccants in storage vials and avoid prolonged exposure to light to prevent photodegradation.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography confirms absolute configuration and hydrogen-bonding patterns in the hydrochloride salt form.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent positions on the furan ring and amine group. Key peaks:
  • ¹H NMR: δ 6.5–7.0 ppm (furan protons), δ 3.2–3.8 ppm (amine protons).
  • High-resolution mass spectrometry (HRMS) validates molecular formula (C₇H₁₀BrClN₂O) and isotopic patterns .

Advanced Research Questions

Q. How does the chirality of this compound influence its interaction with biological targets compared to the (S)-enantiomer?

  • Methodological Answer :

  • Comparative Binding Studies : Use surface plasmon resonance (SPR) or radiolabeled assays to measure binding affinity (Kd) to receptors like dopamine or serotonin transporters. For example:
  • (R)-enantiomer may show 5–10× higher affinity for monoamine transporters due to steric compatibility with hydrophobic binding pockets .
  • Pharmacological Profiling : Conduct in vitro functional assays (e.g., cAMP accumulation, calcium flux) to assess enantiomer-specific agonism/antagonism.
  • Structural Insights : Molecular docking simulations using cryo-EM or X-ray structures of target proteins can rationalize stereoselective interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell line passage number) across labs. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like impurity levels (>97% purity required) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., CRISPR knockouts to rule off-target effects).

Q. How can structural analogs of this compound be designed to optimize pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with substituents at the 5-bromo position (e.g., Cl, CF₃) or modified amine groups (e.g., N-methylation). Evaluate using:
  • Lipophilicity : LogP measurements via shake-flask method.
  • Metabolic Stability : Microsomal half-life assays (human liver microsomes).
  • In Silico Tools : Use QSAR models to predict absorption/distribution parameters. For example, furan-to-thiophene substitution may enhance blood-brain barrier permeability .

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